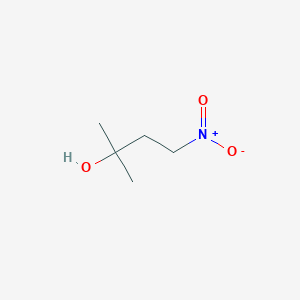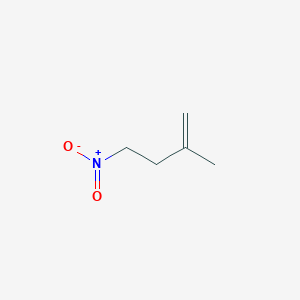
1-Ethynyl-1-cyclohexyl-carboxylic acid
Übersicht
Beschreibung
“1-Ethynyl-1-cyclohexyl-carboxylic acid” would be a carboxylic acid derivative of cyclohexane, with an ethynyl (acetylene) group attached . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, it might involve the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S N 2 reaction, as described in the Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a six-membered cyclohexane ring with a carboxylic acid (CO2H) and an ethynyl (C≡CH) group attached .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-Ethynyl-1-cyclohexyl-carboxylic acid and its derivatives have been extensively studied in the field of organic synthesis. For instance, Ramana and Potnis (1993) demonstrated the synthesis of fluoren-9-ones using ethyl cyclohexene-1-carboxylate, showcasing the compound's utility in creating complex chemical structures (M. Ramana & P. V. Potnis, 1993). Similarly, Xin Cong and Z. Yao (2006) highlighted the ring-closing metathesis-based synthesis of a cyclohexene skeleton derivative, emphasizing the compound's role in creating functionalized structures (Xin Cong & Z. Yao, 2006).
Bioconjugation and Medicinal Chemistry
In bioconjugation and medicinal chemistry, the properties of cyclohexyl-carboxylic acid derivatives have been explored. Nakajima and Ikada (1995) investigated the mechanism of amide formation in aqueous media using carbodiimide, which is relevant for understanding the behavior of similar compounds in biological contexts (N. Nakajima & Y. Ikada, 1995).
Dye and Material Science Applications
In dye and material science, derivatives of cyclohexyl-carboxylic acid have shown potential. Gomes et al. (1991) discussed a carboxy-dye reactive system for wool and nylon fibers, using cyclohexyl-amine as a model substrate, which indicates its utility in textile chemistry (J. Gomes et al., 1991).
Environmental and Industrial Applications
The environmental and industrial implications of cyclohexyl-carboxylic acid derivatives have also been studied. Elshahed et al. (2001) explored the metabolism of cyclohex-1-ene carboxylate by “Syntrophus aciditrophicus”, demonstrating its role in microbial processes and potential industrial applications (M. Elshahed et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-ethynylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(8(10)11)6-4-3-5-7-9/h1H,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWTYRADOECFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3280785.png)
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B3280786.png)



![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)


![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)

